molecular formula C9H6BF3O3 B1401267 (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid CAS No. 1396752-77-4

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Cat. No. B1401267
CAS RN: 1396752-77-4
M. Wt: 229.95 g/mol
InChI Key: FMNJDJWOEYUSTA-UHFFFAOYSA-N
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Description

“(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BF3O3 . It has a molecular weight of 229.95 g/mol . This compound is a boronic acid derivative, which are known for their wide range of pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring with a trifluoromethyl group at the 5-position and a boronic acid group at the 2-position . The planarity of the oxygen-boron-oxygen motif in the boronic acid group plays an important role in minimizing steric interactions .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to undergo a variety of chemical reactions. For instance, they can form spiroboronates with diols, which may result in antimicrobial activity . They can also undergo protodeboronation, a reaction that involves the removal of a boron group from a molecule .


Physical And Chemical Properties Analysis

This compound has a relatively high acidity, which is thought to enhance its binding to diols . It also has a topological polar surface area of 53.6 Ų . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 .

Scientific Research Applications

(1) Applications in Suzuki-Miyaura Coupling Reactions A pivotal application of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is found in Suzuki-Miyaura coupling reactions. These reactions are integral in creating a wide range of organic compounds. Notably, a study elaborated on a novel palladium precatalyst that facilitates fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids, such as 2-furan, 2-thiophene, and 2-pyrroleboronic acids, including their analogs (Kinzel, Zhang, & Buchwald, 2010). Furthermore, palladium-catalyzed tandem reactions of yne-propargylic carbonates with boronic acids, including 2-furyl boronic acid and 2-thiopheneboronic acid, followed by electrocyclization, have led to the creation of fused ring aromatic products like benzofuran and benzothiophene derivatives (Wang, Tong, Cheng, & Zhang, 2004).

(2) Role in Synthesis of Benzofurans The synthesis of benzofurans is another significant application. For instance, the Lewis acidic nature of boron trichloride (BCl3) has been utilized for the synthesis of highly substituted benzofurans via dehydrative cyclization, showcasing a regioselective approach in this synthesis (Kim, Lee, & Lee, 2008). Additionally, direct access to 3-trifluoromethyl-substituted benzofuranols has been achieved, leading to the production of trifluoromethyl-substituted benzofurans (Morandi & Carreira, 2011).

(3) Applications in Catalysis The compound has also found applications in catalysis. Specifically, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. The ortho-substituent of boronic acid plays a crucial role in accelerating the amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

(4) Fluorescent Sensing Applications Benzofuran-2-boronic acid has been employed as a fluorescent sensor for the detection of Pd2+. Its ability to rapidly convert to a highly fluorescent derivative upon interaction with Pd2+ under basic conditions at room temperature has been a notable application, indicating its potential in developing high-throughput measurement assays for Pd2+ (Higashi, Kishikawa, Ohyama, & Kuroda, 2017).

properties

IUPAC Name

[5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNJDJWOEYUSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(trifluoromethyl)-1-benzofuran (5.0 g, 26.86 mmol) in dry tetrahydrofuran (120 mL) were added tetramethylethylenediamine (3.74 g, 32.2 mmol). The solution was kept below −60° C. under nitrogen, while n-BuLi (12.8 mL, 32.2 mmol, 2.5 M solution in hexane) was added dropwise. The solution was warmed to −10° C. over 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of triisopropyl borate (10.0 g, 53.19 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (70 mL, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 mL). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give [5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid (2.0 g, crude) as light yellow oil; which was used for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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